

Synthesis of 1-(4-Bromophenyl)-N-methylmethanesulfonamide: An Application Note and Protocol

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Compound of Interest

Compound Name:	1-(4-Bromophenyl)-N-methylmethanesulfonamide
CAS No.:	172517-39-4
Cat. No.:	B068355

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Abstract

This comprehensive guide details the synthesis of **1-(4-Bromophenyl)-N-methylmethanesulfonamide**, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented, offering flexibility based on available starting materials and laboratory capabilities. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical considerations for a successful and safe synthesis. This document emphasizes scientific integrity, reproducibility, and safety, supported by references to authoritative literature.

Introduction

N-Aryl sulfonamides are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The incorporation of a methyl group on the sulfonamide nitrogen can significantly modulate a molecule's physicochemical properties, such

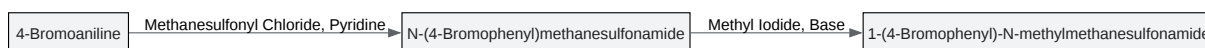
as lipophilicity, metabolic stability, and target-binding affinity. **1-(4-Bromophenyl)-N-methylmethanesulfonamide** serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for further functionalization through cross-coupling reactions. This guide provides detailed and validated protocols for its preparation.

Synthetic Strategies

Two logical and experimentally viable pathways for the synthesis of **1-(4-Bromophenyl)-N-methylmethanesulfonamide** are outlined below. The choice between Route A and Route B may depend on the commercial availability and cost of the starting materials, as well as the specific expertise and equipment in a given laboratory.

Route A: Methanesulfonylation followed by N-Methylation

This is often the preferred route due to the generally higher reactivity of the primary aniline in the initial step and the well-established procedures for N-methylation of sulfonamides.



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Caption: Synthetic pathway for Route A.

Route B: N-Methylation followed by Methanesulfonylation

This alternative route begins with the N-methylation of 4-bromoaniline. While feasible, the methanesulfonylation of the resulting secondary amine might require slightly more forcing conditions compared to the primary aniline in Route A.



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Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for reactions sensitive to moisture. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Route A: Protocol

Step 1: Synthesis of N-(4-Bromophenyl)methanesulfonamide (Intermediate I)

This reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Bromoaniline	172.03	10.0 g	58.1 mmol
Methanesulfonyl Chloride	114.55	7.3 g (5.1 mL)	63.9 mmol
Pyridine	79.10	20 mL	-
Dichloromethane (DCM)	-	100 mL	-
1M Hydrochloric Acid	-	As needed	-
Saturated Sodium Bicarbonate	-	As needed	-
Brine	-	As needed	-
Anhydrous Magnesium Sulfate	-	As needed	-

Procedure:

- To a stirred solution of 4-bromoaniline (10.0 g, 58.1 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask, add pyridine (20 mL).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (5.1 mL, 63.9 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
- Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
- Upon completion, dilute the reaction mixture with 100 mL of DCM.

- Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-Bromophenyl)methanesulfonamide as a white to off-white solid.

Characterization of Intermediate I:

- Appearance: White to off-white solid.
- Melting Point: 137-141 °C.[1]
- Molecular Formula: C₇H₈BrNO₂S.[1]
- Molecular Weight: 250.11 g/mol .[1]
- ¹H NMR (Expected, in CDCl₃): δ ~7.4 (d, 2H), ~7.1 (d, 2H), ~6.8 (s, 1H, NH), ~3.0 (s, 3H, CH₃).
- ¹³C NMR (Expected, in CDCl₃): δ ~138, ~132, ~123, ~118, ~40.

Step 2: Synthesis of **1-(4-Bromophenyl)-N-methylmethanesulfonamide** (Final Product)

This step involves the deprotonation of the sulfonamide nitrogen with a strong base, followed by nucleophilic substitution with methyl iodide.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
N-(4-Bromophenyl)methanesulfonamide	250.11	5.0 g	20.0 mmol
Sodium Hydride (60% in mineral oil)	24.00	0.88 g	22.0 mmol
Methyl Iodide	141.94	3.12 g (1.37 mL)	22.0 mmol
Anhydrous Tetrahydrofuran (THF)	-	50 mL	-
Saturated Ammonium Chloride	-	As needed	-
Diethyl Ether	-	As needed	-
Brine	-	As needed	-
Anhydrous Magnesium Sulfate	-	As needed	-

Procedure:

- To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.88 g of 60% dispersion, 22.0 mmol) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
- Add anhydrous THF (30 mL) to the flask and cool to 0 °C in an ice bath.
- Dissolve N-(4-Bromophenyl)methanesulfonamide (5.0 g, 20.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

- Cool the reaction mixture back to 0 °C and add methyl iodide (1.37 mL, 22.0 mmol) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x 30 mL).
- Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **1-(4-Bromophenyl)-N-methylmethanesulfonamide**.

Characterization of the Final Product:

- Appearance: Expected to be a solid.
- Molecular Formula: C₈H₁₀BrNO₂S.
- Molecular Weight: 264.14 g/mol .
- ¹H NMR (Expected, in CDCl₃): δ ~7.6 (d, 2H), ~7.2 (d, 2H), ~3.2 (s, 3H, N-CH₃), ~2.8 (s, 3H, S-CH₃).
- ¹³C NMR (Expected, in CDCl₃): δ ~139, ~132, ~129, ~122, ~38, ~35.

Route B: Protocol

Step 1: Synthesis of N-Methyl-4-bromoaniline (Intermediate II)

This step can be achieved through various N-methylation procedures. A common method involves reductive amination.

Procedure: A detailed protocol for the synthesis of N-methyl-4-bromo-aniline can be found in the literature.[2]

Step 2: Synthesis of **1-(4-Bromophenyl)-N-methylmethanesulfonamide** (Final Product)

This step is analogous to Step 1 of Route A, but with N-methyl-4-bromoaniline as the starting material.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
N-Methyl-4-bromoaniline	186.05	5.0 g	26.9 mmol
Methanesulfonyl Chloride	114.55	3.4 g (2.4 mL)	29.6 mmol
Pyridine	79.10	10 mL	-
Dichloromethane (DCM)	-	50 mL	-

Procedure:

- Follow the procedure outlined in Route A, Step 1, using N-methyl-4-bromoaniline as the starting amine. The work-up and purification steps will be similar.

Safety and Handling

- Methanesulfonyl Chloride: Corrosive and a lachrymator. It is toxic if swallowed, in contact with skin, or if inhaled.[3][4] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- 4-Bromoaniline: Toxic in contact with skin and if swallowed.[5][6] It can cause skin and eye irritation. Handle with appropriate PPE.

- Methyl Iodide: Toxic if swallowed or inhaled and harmful in contact with skin.[1][7] It is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
- Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas.[8] It is corrosive and can cause severe skin and eye burns. Handle under an inert atmosphere and away from any source of moisture.

Troubleshooting and Mechanistic Insights

- Incomplete reaction in Route A, Step 1: Ensure all reagents are dry, as methanesulfonyl chloride can be hydrolyzed by water. An insufficient amount of pyridine can also lead to incomplete reaction as the generated HCl will protonate the starting aniline, rendering it non-nucleophilic.
- Di-sulfonylation: The formation of a di-sulfonated byproduct can occur if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high. Slow, controlled addition of the sulfonyl chloride at low temperatures is crucial.
- Incomplete N-methylation in Route A, Step 2: The sulfonamide proton is acidic, but a sufficiently strong base like sodium hydride is necessary for complete deprotonation. Ensure the sodium hydride is fresh and handled under strictly anhydrous conditions.

Conclusion

The synthesis of **1-(4-Bromophenyl)-N-methylmethanesulfonamide** can be reliably achieved through the two primary routes detailed in this guide. Route A, involving methanesulfonylation followed by N-methylation, is generally the more common approach. Careful attention to reaction conditions, stoichiometry, and safety precautions is paramount for a successful outcome. The provided protocols, along with the troubleshooting tips and mechanistic insights, offer a solid foundation for researchers to produce this important synthetic intermediate.

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